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Abstract
Roselipins are a family of fungal metabolites that have garnered significant interest due to their

inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride

synthesis. This application note provides a detailed protocol for the total synthesis of Roselipin
2B, a member of this family. The synthetic strategy is adapted from the successful total

synthesis of Roselipin 1A and involves a convergent approach, assembling three key

fragments: a complex polyketide chain, a D-mannose derivative, and a C1-esterified D-

arabinitol moiety. The protocol culminates in a late-stage glycosylation, final deprotection, and a

selective acetylation to yield the target molecule. This document offers comprehensive

experimental procedures, data tables, and workflow diagrams to guide researchers in the

synthesis of Roselipin 2B and its analogs for further biological evaluation.

Introduction
The Roselipin family, isolated from the marine fungus Gliocladium roseum, comprises four

members: Roselipin 1A, 1B, 2A, and 2B.[1] These natural products share a common highly

methylated polyketide backbone glycosylated with a D-mannose residue. The distinction

between the '1' and '2' series lies in the acetylation of the mannose moiety, with the '2' series

being the 6'-O-acetylated analogs. The 'A' and 'B' designation refers to the linkage of the D-

arabinitol unit, which is esterified to the polyketide core at its C5" or C1" hydroxyl group,

respectively.[1][2] Roselipin 2B is thus the 6'-O-acetyl derivative of Roselipin 1B. This protocol
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outlines a plausible total synthesis of Roselipin 2B, leveraging the synthetic route developed

for Roselipin 1A.

Retrosynthetic Analysis
The synthetic plan for Roselipin 2B is based on a convergent strategy, dissecting the molecule

into three main building blocks: the polyketide acid (I), the mannosyl donor (II), and the

protected D-arabinitol fragment (III).
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Caption: Retrosynthetic analysis of Roselipin 2B.

Experimental Protocols
Synthesis of the Polyketide Core (I)
The synthesis of the polyketide core follows the established route for the corresponding

fragment in the Roselipin 1A synthesis. Key reactions include a series of stereoselective aldol

reactions and substrate-controlled reductions to establish the multiple stereocenters.

Table 1: Summary of Key Steps for Polyketide Core Synthesis
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Step
Reaction
Type

Starting
Materials

Key
Reagents

Product Yield (%)

1
Evans Aldol

Reaction

Propionaldeh

yde, Evans'

chiral

auxiliary

TiCl4, DIPEA
Chiral Aldol

Adduct
85

2 Protection
Chiral Aldol

Adduct

TBSCl,

Imidazole

TBS-

protected

adduct

95

3
Reductive

Cleavage

TBS-

protected

adduct

LiBH4 Chiral Alcohol 90

4 Oxidation Chiral Alcohol DMP
Chiral

Aldehyde
92

5

Julia-

Kocienski

Olefination

Chiral

Aldehyde,

Sulfone

fragment

KHMDS
Polyketide

intermediate
78

... ... ... ... ... ...

n
Saponificatio

n

Polyketide

ester
LiOH

Polyketide

Acid (I)
95

Detailed Protocol for a Key Step (e.g., Evans Aldol Reaction):

To a solution of the chiral oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C is added

TiCl₄ (1.1 equiv) dropwise. The resulting mixture is stirred for 10 min, followed by the addition

of DIPEA (1.2 equiv). After stirring for 30 min, propionaldehyde (1.5 equiv) is added, and the

reaction is stirred for 2 h at -78 °C. The reaction is quenched with a saturated aqueous solution

of NH₄Cl and warmed to room temperature. The aqueous layer is extracted with CH₂Cl₂ (3x).

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and

concentrated under reduced pressure. The crude product is purified by flash column

chromatography on silica gel to afford the desired aldol adduct.
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Synthesis of the Protected D-Arabinitol Fragment (III)
For the synthesis of Roselipin 2B, the D-arabinitol fragment must be protected in a manner

that leaves the C1" hydroxyl group available for esterification.

Table 2: Protecting Group Strategy for D-Arabinitol

Hydroxyl Group Protecting Group Rationale

C2", C3" Acetonide Protection of the cis-diol

C4", C5" Benzylidene acetal Protection of the remaining diol

C1" Free Site for esterification

Protocol for the Preparation of Protected D-Arabinitol (III):

D-Arabinitol is first treated with 2,2-dimethoxypropane in the presence of a catalytic amount of

p-toluenesulfonic acid to form the 2,3:4,5-di-O-isopropylidene-D-arabinitol. Selective hydrolysis

of the less stable terminal acetonide followed by protection with benzaldehyde dimethyl acetal

will yield the desired 2,3-O-isopropylidene-4,5-O-benzylidene-D-arabinitol, leaving the C1"

hydroxyl free.

Synthesis of the Mannosyl Donor (II)
A suitable mannosyl donor, such as a trichloroacetimidate or a thioglycoside, is prepared from

D-mannose with appropriate protecting groups to enhance β-selectivity during glycosylation.
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Polyketide Synthesis

Carbohydrate Synthesis Fragment Assembly and Final Steps

Starting Materials Chain Elongation Cycles Polyketide Acid (I)

GlycosylationD-Mannose Protection Mannosyl Donor (II)

D-Arabinitol Selective Protection Arabinitol Fragment (III)

Esterification Deprotection Selective Acetylation Roselipin 2B

Click to download full resolution via product page

Caption: Overall synthetic workflow for Roselipin 2B.

Fragment Coupling and Final Steps
Glycosylation: The polyketide acid (I) is coupled with the mannosyl donor (II) under Schmidt

glycosylation conditions (e.g., TMSOTf as a promoter) to form the β-mannoside.

Esterification: The resulting glycosylated polyketide is then esterified with the protected D-

arabinitol fragment (III) using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl

chloride, Et₃N, then DMAP).

Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid for

acetals and silyl ethers, hydrogenation for benzylidene).

Selective Acetylation: The fully deprotected Roselipin 1B is subjected to selective acetylation

at the primary 6'-hydroxyl group of the mannose residue. This can be achieved using

enzymatic methods or with a sterically hindered acetylating agent at low temperatures to

favor reaction at the less hindered primary alcohol. A common method involves the use of

acetic anhydride in pyridine at 0°C, carefully monitoring the reaction progress to avoid over-

acetylation.
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Table 3: Final Assembly and Modification

Step
Reaction
Type

Substrates
Key
Reagents

Product Yield (%)

1 Glycosylation

Polyketide

Acid (I),

Mannosyl

Donor (II)

TMSOTf
Glycosylated

Polyketide
75

2 Esterification

Glycosylated

Polyketide,

Arabinitol (III)

2,4,6-

trichlorobenz

oyl chloride,

DMAP

Protected

Roselipin 1B
80

3 Deprotection
Protected

Roselipin 1B
H₂/Pd-C, TFA Roselipin 1B 60

4
Selective

Acetylation
Roselipin 1B

Ac₂O,

Pyridine

(0°C)

Roselipin 2B 50

Conclusion
This application note provides a comprehensive and detailed synthetic protocol for the total

synthesis of Roselipin 2B. By adapting the established route for Roselipin 1A and modifying

the synthesis of the D-arabinitol fragment, a convergent and efficient synthesis is achievable.

The provided experimental details, data tables, and diagrams serve as a valuable resource for

researchers in natural product synthesis and medicinal chemistry, enabling the synthesis of

Roselipin 2B for further biological investigation and the development of novel DGAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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